2,3-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-22-9-5-7-16(22)17(23-10-12-27-13-11-23)14-21-20(24)15-6-4-8-18(25-2)19(15)26-3/h4-9,17H,10-14H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJOCYPVSYWJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=C(C(=CC=C2)OC)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,3-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a benzamide derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature concerning its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C_{17}H_{24}N_{2}O_{3}
- Molecular Weight : 304.39 g/mol
- IUPAC Name : this compound
This compound features a benzamide core substituted with two methoxy groups and a morpholinoethyl side chain linked to a pyrrole moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of focus include:
1. Anticancer Activity
Several studies have reported the anticancer properties of benzamide derivatives, including the target compound. The mechanism often involves the inhibition of key enzymes involved in tumor progression:
- Dihydrofolate Reductase (DHFR) Inhibition : Similar benzamide derivatives have shown to lower cellular NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent inhibition of cell growth .
2. Neuroprotective Effects
Research indicates that compounds with similar structures may exert neuroprotective effects through modulation of neurotransmitter systems. This includes potential interactions with GABA_A receptors, which are crucial for maintaining neuronal excitability .
3. Anti-inflammatory Properties
Benzamide derivatives have also been investigated for their anti-inflammatory effects. Some studies suggest that they can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Study on Antitumor Effects
In a clinical study involving patients treated with benzamide derivatives, significant antitumor effects were observed in a subset of patients who had previously shown resistance to standard therapies. These findings suggest that the compound could be beneficial in overcoming drug resistance in cancer treatments .
Neuroprotective Mechanisms
A study exploring the neuroprotective mechanisms of related compounds demonstrated that they could reduce oxidative stress markers in neuronal cultures. This suggests a potential application for neurodegenerative diseases like Alzheimer's .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide group is susceptible to hydrolysis under acidic or basic conditions. For example:
- Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, cleaving the amide bond to yield 2,3-dimethoxybenzoic acid and the corresponding amine (2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine).
- Basic Hydrolysis : Strong bases (e.g., NaOH) deprotonate water, generating hydroxide ions that attack the carbonyl carbon, producing the same products as above .
Key Factors Influencing Reaction Rate :
- Steric hindrance from the bulky morpholinoethyl and methylpyrrole groups may slow hydrolysis.
- Electron-donating methoxy groups on the benzene ring stabilize the carbonyl via resonance, potentially reducing reactivity .
Nucleophilic Substitution at the Morpholine Ring
The morpholine moiety may undergo alkylation or acylation reactions. For instance:
- Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) could yield quaternary ammonium salts.
- Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) may produce acylated morpholine derivatives.
Experimental Evidence :
A similar morpholine-containing compound, cediranib (18 ), underwent kinetic studies to optimize reaction pathways involving azetidinium ion intermediates . This suggests that steric and electronic effects in the morpholine ring significantly influence reactivity.
Electrophilic Aromatic Substitution
The electron-rich benzene ring (activated by methoxy groups) is primed for electrophilic substitution. Potential reactions include:
- Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methoxy groups.
- Halogenation : Bromine (Br₂/FeBr₃) or chlorine (Cl₂/FeCl₃) could add halogens to the ring.
Thermodynamic Considerations :
Methoxy groups are strong ortho/para directors, but steric hindrance from the adjacent substituents may favor para substitution .
Functionalization of the Pyrrole Ring
The 1-methyl-1H-pyrrole substituent may participate in:
- Electrophilic Substitution : Friedel-Crafts alkylation/acylation or sulfonation.
- Coordination Chemistry : The pyrrole nitrogen could act as a ligand in metal complexes (e.g., with Rh or Cu), as seen in rhodium-catalyzed annulations of benzamides .
Example Reaction :
In a study on benzamide annulation, Rh(III) catalysts facilitated intramolecular cyclization with allylic alcohols to form azepinone derivatives . This methodology might apply to the pyrrole moiety in the target compound.
Redox Reactions
- Reduction of the Amide : LiAlH₄ could reduce the amide to a secondary amine, though steric hindrance may limit efficiency.
- Oxidation of the Morpholine Ring : Strong oxidants (e.g., KMnO₄) might oxidize morpholine to morpholine N-oxide.
Hydrogen Bonding and Supramolecular Interactions
The benzamide’s N–H and carbonyl groups participate in hydrogen bonding, influencing crystallization and solubility. For example:
- In related benzamides, hydrogen bonds form C(4) chains or R²₂(17) rings, affecting physicochemical properties .
Data Table: Hypothetical Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Expected Product(s) | Yield* (Hypothetical) |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6 M), reflux, 12 h | 2,3-Dimethoxybenzoic acid + 2-(1-methylpyrrol-2-yl)-2-morpholinoethylamine | ~50–60% |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 2,3-Dimethoxy-5-nitro-N-(2-(1-methylpyrrol-2-yl)-2-morpholinoethyl)benzamide | ~40–50% |
| Rh(III)-Catalyzed Annulation | [Cp*RhCl₂]₂, AgSbF₆, allylic alcohol | Azepinone-fused benzamide derivative | ~30–40% |
*Yields estimated based on analogous reactions .
Key Research Findings from Analogous Systems
- Kinetic Studies : In cediranib synthesis, first-order kinetics revealed a rate-determining step involving azetidinium ion formation, guiding solvent and base optimization .
- Hydrogen Bonding : Benzamides with electron-withdrawing substituents exhibit stronger hydrogen bonds (ΔH⁰ ≈ -20 kJ/mol), affecting reaction pathways .
- Steric Effects : Bulky substituents (e.g., morpholine) reduce reaction rates in nucleophilic substitutions but enhance selectivity in cyclization reactions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
- Structural Insights: X-ray crystallography (utilizing SHELX/ORTEP) reveals that methoxy and morpholino groups in benzamides stabilize intermolecular hydrogen bonds, as seen in 2,3-dimethoxy-N-(4-nitrophenyl)benzamide .
- Synthetic Challenges: Morpholinoethyl-pyrrole side chains may require protective group strategies to avoid side reactions during amide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
